Sub‑Nanomolar FLAP Binding Enabled by the 1,1‑Dioxidothiomorpholin‑4‑yl Core
A compound incorporating the 1,1‑dioxidothiomorpholin‑4‑yl moiety (BDBM283508) achieves a Ki of < 0.100 nM against human FLAP, measured in a scintillation proximity assay [REFS‑1]. In the same assay system, a structurally related FLAP modulator that lacks the 1,1‑dioxide‑thiomorpholine sulfonamide core (BDBM145820) shows a Ki of 0.420 nM [REFS‑2], representing a >4‑fold weaker affinity. This indicates that the 1,1‑dioxidothiomorpholin‑4‑yl sulfonamide substructure contributes substantially to picomolar target engagement.
| Evidence Dimension | FLAP binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 0.100 nM (compound containing the 1,1‑dioxidothiomorpholin‑4‑yl sulfonamide core, BDBM283508) |
| Comparator Or Baseline | Non‑dioxide‑thiomorpholine FLAP modulator (BDBM145820): Ki = 0.420 nM |
| Quantified Difference | >4‑fold improvement in affinity |
| Conditions | Human FLAP scintillation proximity binding assay (Janssen Pharmaceutica patents US9745328 / US9884878) |
Why This Matters
Procuring this building block directly supports structure–activity relationship (SAR) programs targeting FLAP where picomolar potency is required for clinical differentiation.
- [1] BindingDB. BDBM283508: 2-{2'-[(1,1-Dioxidothiomorpholin-4-yl)sulfonyl]-3-fluorobiphenyl-4-yl}-5H-pyrrolo[2,3-b]pyrazine. Ki < 0.100 nM against human FLAP. US9745328 / US9884878. View Source
- [2] BindingDB. BDBM145820: 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoic acid. Ki = 0.420 nM against human FLAP. US8952177 / US9089569 / US9695149. View Source
